Peltatol B
Description
Structure
2D Structure
Properties
CAS No. |
140872-95-3 |
|---|---|
Molecular Formula |
C42H58O4 |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
3-[2-hydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenoxy]-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C42H58O4/c1-11-41(9,25-15-21-32(7)19-13-17-30(3)4)34-23-24-36(43)38(28-34)46-39-29-35(27-37(44)40(39)45)42(10,12-2)26-16-22-33(8)20-14-18-31(5)6/h11-12,17-18,21-24,27-29,43-45H,1-2,13-16,19-20,25-26H2,3-10H3/b32-21+,33-22+ |
InChI Key |
SRYUFQNDYPIUQF-NXQGAYFCSA-N |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CC/C=C(\C)/CCC=C(C)C)C=C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C |
Synonyms |
PELTATOL B |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Advantages: this compound’s dimeric configuration may improve target binding over monomeric phenolics, but synthetic accessibility remains challenging.
- Mechanistic Uncertainty : While Peltatol A/B/C are grouped as anti-HIV agents, their exact viral targets require elucidation via enzymatic assays .
- Therapeutic Potential: Synergistic effects with established antiretrovirals (e.g., combining this compound with integrase inhibitors) warrant exploration.
Preparation Methods
Gel Permeation Chromatography
The CHCl₃-soluble fraction is subjected to gel permeation chromatography using Sephadex LH-20. Elution with hexane/CH₂Cl₂/MeOH (25:5:1) separates fats and pigments from target catechols. Fractions showing blue-purple spots under vanillin-H₂SO₄ TLC spray are pooled for further purification.
Reversed-Phase HPLC
Final purification employs reversed-phase C₁₈ HPLC:
-
Column : Rainin Dynamax C₁₈ (2.1 × 25 cm).
-
Mobile Phase : Isocratic elution with MeOH/H₂O (9:1) for initial separation, followed by MeOH/H₂O (19:1) for peltatol A and MeOH/H₂O (4:1) for this compound.
-
Yield : this compound is obtained in trace amounts (0.003% of dry root weight).
Table 1. Chromatographic Conditions for this compound Isolation
| Step | Method | Solvent System | Outcome |
|---|---|---|---|
| Initial Extraction | Solvent Partitioning | CHCl₃/80% MeOH | Enrichment of CHCl₃-soluble fraction |
| Gel Permeation | Sephadex LH-20 | Hexane/CH₂Cl₂/MeOH (25:5:1) | Removal of fats and pigments |
| Final Purification | C₁₈ HPLC | MeOH/H₂O (4:1) | Isolation of this compound (6 mg) |
Structural Elucidation of this compound
Spectroscopic Analysis
This compound (C₄₂H₆₈O₄) is characterized by:
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
-
δ 5.33, 5.41, 5.46 (3 exchangeable phenolic protons).
¹³C NMR :
HMBC Correlations :
-
Key correlations between H4 (δ 6.93) and C3 (δ 144.4), and between H17 (δ 1.35) and C5 (δ 141.7), confirm the diphenyl ether linkage.
Table 2. Key NMR Assignments for this compound
| Carbon Position | δ (¹³C, ppm) | δ (¹H, ppm) | HMBC Correlations |
|---|---|---|---|
| C5 | 141.7 | – | H17 (δ 1.35) |
| C7 | 43.9 | 2.76 | H4 (δ 6.93), H6 (δ 6.81) |
| C17 | 22.1 | 1.35 | C5 (δ 141.7) |
Interconversion with Peltatol C
This compound undergoes solvent-dependent equilibrium with its positional isomer, peltatol C:
-
Kinetics : 24 hours in MeOH (1:1 equilibrium), 4 hours in DMSO.
-
Stability : No degradation in CHCl₃ or CH₂Cl₂ after 48 hours.
Table 3. Interconversion Parameters
| Solvent | Time to Equilibrium | Final Ratio (B:C) |
|---|---|---|
| MeOH | 24 hours | 1:1 |
| DMSO | 4 hours | 1:1 |
Challenges and Optimization Strategies
-
Low Natural Abundance : this compound constitutes only 0.003% of dry root weight, necessitating large-scale extractions.
-
Isomerization : Storage in MeOH or DMSO must be minimized to prevent conversion to peltatol C.
-
Synthetic Routes : No total synthesis has been reported; bioengineering approaches remain unexplored.
Q & A
How should researchers structure a hypothesis-driven study on Peltatol B’s mechanism of action?
Basic Question : What frameworks are recommended to formulate a focused research question for studying this compound’s biological activity? Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to define key variables. For example:
- Population : Specific cell lines or model organisms.
- Intervention : Dose-dependent exposure to this compound.
- Comparison : Control groups treated with structurally analogous compounds or vehicle.
- Outcome : Quantitative biomarkers (e.g., enzyme inhibition, gene expression).
- Time : Temporal effects (acute vs. chronic exposure).
This ensures alignment with experimental objectives and reproducibility .
Advanced Question : How can researchers integrate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the viability of mechanistic studies on this compound? Methodological Answer :
- Feasibility : Assess resource availability (e.g., synthetic accessibility of this compound derivatives).
- Novelty : Cross-reference existing literature to identify gaps (e.g., unstudied signaling pathways).
- Ethics : For in vivo studies, comply with institutional guidelines for animal welfare .
What experimental design principles are critical for synthesizing and characterizing this compound?
Basic Question : What minimal experimental details are required to ensure reproducibility in this compound synthesis? Methodological Answer :
- Synthetic Protocols : Document reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., HPLC gradients).
- Characterization : Include NMR (1H, 13C), HRMS, and elemental analysis. For known compounds, cite prior spectral data .
Advanced Question : How can researchers optimize reaction yields or enantiomeric purity for novel this compound analogs? Methodological Answer :
- Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry).
- Employ chiral chromatography or asymmetric catalysis techniques. Validate purity via X-ray crystallography or circular dichroism .
How should contradictions in this compound’s reported bioactivity data be addressed?
Basic Question : What statistical methods are appropriate to resolve discrepancies in dose-response data? Methodological Answer :
- Perform meta-analysis of published IC50 values using standardized assays (e.g., MTT vs. ATP-based viability tests).
- Apply Bland-Altman plots to assess inter-study variability .
Advanced Question : How can researchers identify and prioritize “principal contradictions” (e.g., conflicting mechanistic models) in this compound studies? Methodological Answer :
- Use dialectical analysis to isolate dominant contradictions (e.g., conflicting kinase vs. phosphatase activity).
- Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .
What methodologies ensure robust data collection and validation in this compound research?
Basic Question : What quality controls are essential for spectroscopic data in this compound characterization? Methodological Answer :
- Calibrate instruments using certified reference materials.
- Report signal-to-noise ratios and detection limits for HPLC/UV-Vis data .
Advanced Question : How can researchers leverage open-source datasets or collaborative platforms to validate this compound’s physicochemical properties? Methodological Answer :
- Deposit raw NMR/HRMS data in repositories like Zenodo or Figshare.
- Use consensus modeling (e.g., DFT calculations vs. empirical solubility data) to resolve outliers .
What ethical and transparency standards apply to this compound research?
Basic Question : How should researchers disclose conflicts of interest in studies involving proprietary this compound analogs? Methodological Answer :
- Declare funding sources and patent filings in the Acknowledgments section.
- For industry collaborations, specify the sponsor’s role in study design .
Advanced Question : What policies govern the sharing of toxicity or pharmacokinetic data for this compound in preclinical studies? Methodological Answer :
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition.
- Use platforms like ClinicalTrials.gov for in vivo trial protocols, even at early stages .
Tables for Reference
Table 1. Key Analytical Techniques for this compound Characterization
| Technique | Application | Validation Criteria |
|---|---|---|
| NMR | Structural elucidation | ≥95% purity, δ-values matched to literature |
| HRMS | Molecular formula confirmation | Mass accuracy ≤ 3 ppm |
| HPLC | Purity assessment | Retention time ±0.1 min across replicates |
Table 2. Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Overinterpretation of in vitro data | Validate findings in ≥2 cell lines or in vivo models |
| Incomplete spectral reporting | Provide full NMR/HRMS data in supplementary files |
| Uncontrolled solvent effects | Use standardized solvents (e.g., DMSO concentration ≤0.1%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
